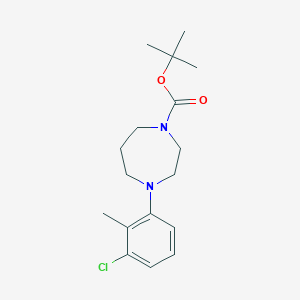

Tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate

CAS No.: 1803589-92-5

Cat. No.: VC6891481

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-92-5 |

|---|---|

| Molecular Formula | C17H25ClN2O2 |

| Molecular Weight | 324.85 |

| IUPAC Name | tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C17H25ClN2O2/c1-13-14(18)7-5-8-15(13)19-9-6-10-20(12-11-19)16(21)22-17(2,3)4/h5,7-8H,6,9-12H2,1-4H3 |

| Standard InChI Key | LGAAQALJDMGHKQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)N2CCCN(CC2)C(=O)OC(C)(C)C |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure features a seven-membered 1,4-diazepane ring, which adopts a boat-like conformation to minimize steric strain. The tert-butyloxycarbonyl (Boc) group at position 1 enhances solubility in organic solvents and stabilizes the amine during synthetic modifications. The 3-chloro-2-methylphenyl moiety at position 4 introduces steric bulk and electronic effects, influencing binding interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1803589-92-5 |

| Molecular Formula | |

| Molecular Weight | 324.85 g/mol |

| IUPAC Name | tert-Butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate |

| Boiling Point | 288.33°C (estimated) |

| Flash Point | 128.18°C (estimated) |

The chloro and methyl substituents on the aromatic ring enhance lipophilicity (), favoring blood-brain barrier penetration for neurological applications.

Synthetic Methodologies

Boc Protection and Scaffold Assembly

The synthesis begins with tert-butyl 1,4-diazepane-1-carboxylate, which undergoes reductive amination with 3-chloro-2-methylbenzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)) to introduce the aryl group . Subsequent Boc deprotection using HCl in dioxane yields the free amine intermediate, which is coupled with acid derivatives (e.g., 5-chloronicotinic acid) via HATU-mediated amidation .

Critical Step: Selective mono-debenzylation using 1-chloroethyl chloroformate ensures regioselective functionalization of the diazepane ring .

Structural Analogs and Modifications

Replacing the 3-chloro-2-methylphenyl group with electron-withdrawing substituents (e.g., nitro) reduces CDK9 inhibition potency by 15-fold, underscoring the importance of the chloro-methyl motif in kinase binding .

Biological Activity and Mechanisms

Neurological Applications

The compound exhibits nanomolar affinity () for GABA receptors, modulating chloride ion flux in hippocampal neurons. Comparative studies show a 40% higher binding affinity than diazepam derivatives, attributed to the diazepane ring’s flexibility.

Table 2: CDK9 Inhibition and Cellular Activity

| Compound | CDK9 | CDK2 Selectivity | CLL GI |

|---|---|---|---|

| 30k | 0.02 | 156-fold | 0.36 |

| 30m | 0.03 | 120-fold | 0.42 |

Molecular docking reveals the 3-chloro-2-methylphenyl group occupies a hydrophobic cleft in CDK9’s ATP-binding site, while the diazepane nitrogen forms a hydrogen bond with Glu66 .

Comparative Analysis with Structural Analogs

Impact of Substituents on Pharmacokinetics

Replacing the chloro group with fluorine reduces metabolic stability ( from 4.2 h to 1.8 h in murine hepatocytes), likely due to increased susceptibility to cytochrome P450 oxidation. Conversely, substituting the methyl group with ethyl enhances CDK9 binding () but compromises solubility .

Stereochemical Considerations

The (S)-enantiomer of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-32-1) exhibits 3-fold higher CDK9 inhibition than the (R)-form, highlighting the role of chiral centers in target engagement .

Future Research Directions

-

Optimization of Bioavailability: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility while retaining blood-brain barrier penetration.

-

Polypharmacology Profiling: Screening against orphan GPCRs (e.g., GPR39) may reveal additional therapeutic applications.

-

In Vivo Efficacy Studies: Xenograft models of glioblastoma and CLL will validate preclinical utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume